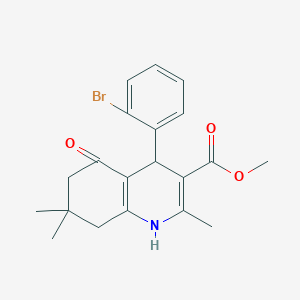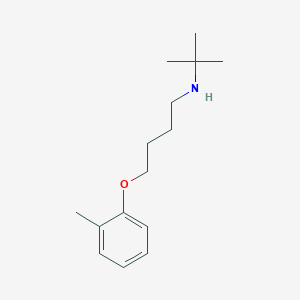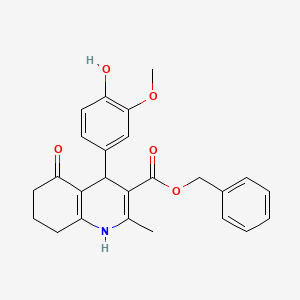![molecular formula C22H16ClN3O2 B5182872 N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide, also known as ML167, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, the compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Moreover, the compound has been extensively studied for its biological activities, making it a valuable tool for studying various signaling pathways and enzyme activities. However, the compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous solutions. Moreover, the compound has been found to exhibit some cytotoxicity, which can limit its use in certain cell-based assays.
Direcciones Futuras
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide has several potential future directions for research. One potential direction is to study the compound's activity against other viruses, including SARS-CoV-2. Another potential direction is to study the compound's activity against other inflammatory diseases, such as rheumatoid arthritis. Moreover, the compound's activity against other cancer types, such as breast cancer and lung cancer, could also be studied. Additionally, the development of more soluble analogs of the compound could enhance its use in aqueous solutions.
Métodos De Síntesis
The synthesis of N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves the reaction between 4-chlorophenylhydrazine and 4-nitrophthalic anhydride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-(chloromethyl)phenol to yield N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide. The compound has been synthesized using various methods, including microwave irradiation, reflux, and ultrasound-assisted methods.
Aplicaciones Científicas De Investigación
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, the compound has been shown to have antiviral activity against various viruses, including HIV-1 and HCV.
Propiedades
IUPAC Name |
N-[4-[4-(4-chlorophenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14(27)24-17-10-12-18(13-11-17)28-22-20-5-3-2-4-19(20)21(25-26-22)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBBGJWFKULNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)

![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)



